molecular formula C15H12BrI B14805243 2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene

2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene

Cat. No.: B14805243
M. Wt: 399.06 g/mol
InChI Key: XYMADHJQGBCXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene is an organic compound that belongs to the fluorene family. It is characterized by the presence of bromine and iodine atoms at the 2 and 6 positions, respectively, on the fluorene ring, along with two methyl groups at the 9 position. This compound is notable for its applications in organic electronics and materials science due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene typically involves the bromination and iodination of 9,9-dimethylfluorene. One common method includes the use of 2-bromofluorene and iodomethane as the major reactants. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure selective halogenation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds and halogenating agents. The reactions are typically carried out in organic solvents at moderate temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different fluorene-based compounds.

Scientific Research Applications

2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene involves its interaction with molecular targets and pathways related to its electronic properties. The presence of bromine and iodine atoms enhances its ability to participate in electronic conjugation and charge transfer processes. This makes it an effective material for use in electronic devices and materials science applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene is unique due to the specific positioning of the bromine and iodine atoms, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where precise control over electronic properties is crucial.

Properties

Molecular Formula

C15H12BrI

Molecular Weight

399.06 g/mol

IUPAC Name

2-bromo-6-iodo-9,9-dimethylfluorene

InChI

InChI=1S/C15H12BrI/c1-15(2)13-6-4-10(17)8-12(13)11-5-3-9(16)7-14(11)15/h3-8H,1-2H3

InChI Key

XYMADHJQGBCXGN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)I)C3=C1C=C(C=C3)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.